9-Iodo-9-borabicyclo[3.3.1]nonane

Catalog No.
S3317990
CAS No.
70145-42-5
M.F
C8H14BI
M. Wt
247.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Iodo-9-borabicyclo[3.3.1]nonane

CAS Number

70145-42-5

Product Name

9-Iodo-9-borabicyclo[3.3.1]nonane

IUPAC Name

9-iodo-9-borabicyclo[3.3.1]nonane

Molecular Formula

C8H14BI

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C8H14BI/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2

InChI Key

YAYIUFDUYUYPJC-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)I

Canonical SMILES

B1(C2CCCC1CCC2)I

Hydroboration Reagent

9-Iodo-9-borabicyclo[3.3.1]nonane, also known as 9-BBN or B-Iodo-9-BBN, is a valuable reagent in organic chemistry, particularly for hydroboration reactions. Its cage-like structure protects the boron atom, making it a selective hydroboration reagent. This selectivity allows for the regiospecific addition of a boron-hydrogen bond across a carbon-carbon double bond. The resulting organoborane intermediate can be further manipulated to form various functional groups, such as aldehydes, alcohols, and amines [PubChem, National Institutes of Health (.gov) ].

Suzuki Reactions

9-BBN finds application in Suzuki reactions, a powerful tool for carbon-carbon bond formation. Here, the organoborane intermediate derived from a starting alkene with 9-BBN reacts with a vinyl or aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond [ChemicalBook ].

Synthesis of Terminal Alcohols

This reagent is useful for the synthesis of terminal alcohols through a two-step process. The alkene first undergoes regiospecific hydroboration with 9-BBN. Subsequent oxidative cleavage of the carbon-boron bond using hydrogen peroxide furnishes the desired terminal alcohol [ChemicalBook ].

Other Applications

Beyond the applications mentioned above, 9-Iodo-9-borabicyclo[3.3.1]nonane finds use in:

  • Copper-catalyzed cross-coupling reactions of organoboron compounds with primary alkyl halides and pseudohalides [ChemicalBook ]
  • Protecting groups for alkenes: The bulky structure of 9-BBN can temporarily deactivate an alkene, preventing unwanted reactions at that site [ChemicalBook ]
  • Hetero-Diels-Alder reactions for the synthesis of spirocyclic alkaloids [ChemicalBook ]

Advantages of 9-BBN

Compared to other dialkylborane reagents, 9-BBN offers several advantages:

  • Thermal stability: It exhibits good thermal stability, allowing for reactions at higher temperatures [ChemicalBook ]
  • Less sensitive to air and moisture: This makes it easier to handle under non-inert reaction conditions [ChemicalBook ]

9-Iodo-9-borabicyclo[3.3.1]nonane is a derivative of 9-borabicyclo[3.3.1]nonane, which is commonly referred to as 9-borabicyclo[3.3.1]nonane or 9-BBN. This compound is characterized by the presence of an iodine atom attached to the boron atom in the bicyclic structure. The compound typically appears as a colorless solid and is recognized for its utility as a hydroboration reagent in organic synthesis .

, particularly hydroboration reactions. It can effectively add across double bonds in alkenes to form organoboranes, which can subsequently be oxidized to yield alcohols. The presence of the iodine atom enhances its reactivity and selectivity in certain reactions compared to its parent compound .

One notable reaction involves the addition of iodine to 9-borabicyclo[3.3.1]nonane, which results in the evolution of hydrogen gas and decolorization of the solution, indicating the formation of new reactive species .

The synthesis of 9-iodo-9-borabicyclo[3.3.1]nonane can be achieved through several methods:

  • Iodination of 9-Borabicyclo[3.3.1]nonane: This involves treating 9-borabicyclo[3.3.1]nonane with iodine under controlled conditions to introduce the iodine atom into the bicyclic structure.
  • Reaction with Boron Trifluoride: Another method includes using boron trifluoride as a catalyst during the iodination process to enhance the efficiency of the reaction.

These methods leverage the inherent reactivity of boron compounds to facilitate the introduction of iodine into the molecular framework .

9-Iodo-9-borabicyclo[3.3.1]nonane finds applications primarily in organic synthesis as a hydroboration reagent due to its ability to selectively add across double bonds in alkenes and alkynes. Additionally, it serves as an important intermediate for synthesizing more complex organic molecules and can be utilized in various coupling reactions, including Suzuki reactions, where boron compounds play a pivotal role in forming carbon-carbon bonds .

Studies on the interactions of 9-iodo-9-borabicyclo[3.3.1]nonane with other reagents highlight its role as a versatile reagent in organic chemistry. The compound's ability to form stable complexes with various substrates makes it valuable for exploring new synthetic pathways and understanding reaction mechanisms involving boron chemistry.

Several compounds share structural or functional similarities with 9-iodo-9-borabicyclo[3.3.1]nonane:

Compound NameStructure TypeKey Features
9-Borabicyclo[3.3.1]nonaneBicyclic organoboraneCommon hydroboration reagent
Borane (BH₃)Simple boron hydrideUsed for hydroboration but less selective
Tri-n-butylboraneOrganoboraneUsed for similar hydroboration reactions
Bis(9-borabicyclo[3.3.1]nonane)Dimeric form of 9-BBNMore stable; used in various catalytic processes

Uniqueness: The introduction of iodine into the bicyclic structure significantly enhances its reactivity and selectivity compared to other organoboranes, making it particularly useful for specific synthetic applications where traditional boranes may fall short.

Wikipedia

9-Iodo-9-borabicyclo[3.3.1]nonane

Dates

Modify: 2023-08-19

Explore Compound Types